molecular formula C14H17NO3 B12077542 2-(4-Nitrophenyl)cyclooctan-1-one

2-(4-Nitrophenyl)cyclooctan-1-one

Katalognummer: B12077542
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: WEGWGUHUQAPRJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Nitrophenyl)cyclooctan-1-one is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to a cyclooctanone ring, making it a unique structure in organic chemistry.

Vorbereitungsmethoden

The synthesis of 2-(4-Nitrophenyl)cyclooctan-1-one typically involves the nitration of cyclooctanone derivatives. One common method includes the reaction of cyclooctanone with nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained .

Analyse Chemischer Reaktionen

2-(4-Nitrophenyl)cyclooctan-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(4-Nitrophenyl)cyclooctan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Nitrophenyl)cyclooctan-1-one involves its interaction with specific molecular targets. The nitro group is known to participate in electron transfer reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

2-(4-Nitrophenyl)cyclooctan-1-one can be compared with other nitrophenyl derivatives, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C14H17NO3

Molekulargewicht

247.29 g/mol

IUPAC-Name

2-(4-nitrophenyl)cyclooctan-1-one

InChI

InChI=1S/C14H17NO3/c16-14-6-4-2-1-3-5-13(14)11-7-9-12(10-8-11)15(17)18/h7-10,13H,1-6H2

InChI-Schlüssel

WEGWGUHUQAPRJN-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(=O)C(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.